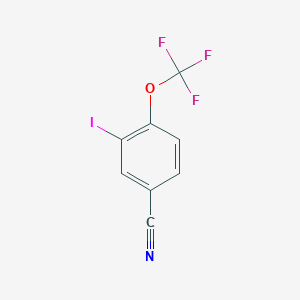

3-Iodo-4-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

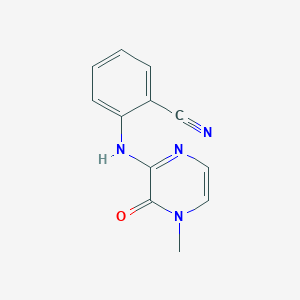

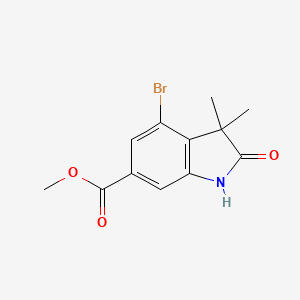

3-Iodo-4-(trifluoromethoxy)benzonitrile is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the compounds discussed in the research. It likely contains an iodine atom at the 3-position of the benzene ring, a trifluoromethoxy group at the 4-position, and a nitrile group at the para position relative to the iodine atom. This compound would be of interest in various chemical reactions due to the presence of the reactive iodine and nitrile groups, as well as the electron-withdrawing trifluoromethoxy group.

Synthesis Analysis

The synthesis of related compounds involves the use of hypervalent iodine reagents derived from iodosylbenzoic acid, as described in the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid . Additionally, the iodination of similar compounds has been achieved through C–H lithiation followed by treatment with iodine under continuous flow conditions, which could potentially be adapted for the synthesis of 3-Iodo-4-(trifluoromethoxy)benzonitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Iodo-4-(trifluoromethoxy)benzonitrile, such as 4-(trifluoromethyl)benzonitrile, has been studied, revealing that the presence of electronegative groups can lead to slight deformations of the aromatic ring . This suggests that the molecular structure of 3-Iodo-4-(trifluoromethoxy)benzonitrile would also be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of hypervalent iodine reagents with various substrates has been explored, indicating that the iodine(III) species can participate in electrophilic aromatic substitution reactions . This could imply that 3-Iodo-4-(trifluoromethoxy)benzonitrile may also undergo similar reactions, serving as a versatile intermediate in organic synthesis. The use of benziodoxole triflate for iodo(III)cyclization of alkynes further demonstrates the potential for iodine(III)-mediated cyclization reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Iodo-4-(trifluoromethoxy)benzonitrile are not detailed in the provided papers, related compounds exhibit interesting properties. For instance, 4-(trifluoromethyl)benzonitrile forms a dense two-dimensional network through hydrogen bonding, which could be relevant to the packing and stability of 3-Iodo-4-(trifluoromethoxy)benzonitrile . The presence of the trifluoromethyl group is known to influence the electronic properties of benzonitriles, as seen in the study of electrolyte additives for lithium-ion batteries . This suggests that the trifluoromethoxy group in 3-Iodo-4-(trifluoromethoxy)benzonitrile would also impact its electronic characteristics and reactivity.

Applications De Recherche Scientifique

Supramolecular Chemistry and Nanotechnology

Compounds similar to 3-Iodo-4-(trifluoromethoxy)benzonitrile, such as benzene-1,3,5-tricarboxamides, have found significant applications in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These properties are utilized in nanotechnology and polymer processing, showing the potential for 3-Iodo-4-(trifluoromethoxy)benzonitrile to contribute similarly in this field (Cantekin, T. D. de Greef, & A. Palmans, 2012).

Organic Synthesis and Pharmaceutical Applications

The presence of both the iodine and trifluoromethoxy groups in this compound suggests its utility in organic synthesis, particularly in cross-coupling reactions. These functionalities can enhance the reactivity and selectivity of the compound, making it a valuable intermediate in the synthesis of complex organic molecules. It can potentially serve as a precursor for the development of pharmaceuticals, given the importance of halogens and fluorine in drug design for modulating biological activity and bioavailability.

Materials Science

Compounds containing the trifluoromethoxy group have been explored for their application in materials science, including their use in organic light-emitting diodes (OLEDs) and as components of organic photovoltaics. This suggests potential research avenues for 3-Iodo-4-(trifluoromethoxy)benzonitrile in developing new materials for electronic and optoelectronic applications (Squeo & Pasini, 2020).

Environmental and Biological Studies

The structural features of 3-Iodo-4-(trifluoromethoxy)benzonitrile could make it of interest in studying its interaction with biological systems, given the relevance of iodine and fluorine-containing compounds in medicinal chemistry. Additionally, considering the environmental fate and effects of related compounds, there might be an interest in understanding the degradation pathways, environmental persistence, and potential bioaccumulation of this compound (Hubert, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

3-iodo-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIYDIMNEOXGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethoxy)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)

methylene]malononitrile](/img/structure/B2519208.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)

![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)